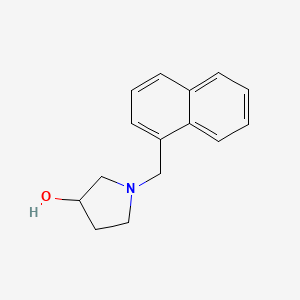
1-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Overview
1-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol is a heterocyclic compound that has garnered attention in various fields including medicinal chemistry, pharmacology, and materials science. Its unique structure allows it to interact with biological targets effectively, leading to potential applications in therapeutic development and chemical synthesis.
Scientific Research Applications
1. Medicinal Chemistry
The compound is being explored for its potential therapeutic effects due to its ability to interact with biological systems. Notable applications include:
- Antiviral Activity : Research indicates that derivatives of this compound may inhibit viral replication, making it a candidate for antiviral drug development.
- Anti-inflammatory Properties : Studies suggest that this compound can inhibit pro-inflammatory cytokines, positioning it as a potential treatment for inflammatory diseases.
- Antibacterial Activity : Preliminary investigations have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with reported minimum inhibitory concentration (MIC) values indicating promising antibacterial properties.
2. Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its structural features allow for the development of more complex molecules with potential applications in pharmaceuticals and agrochemicals.
Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Target Organisms/Processes | Observations/Results |
|---|---|---|
| Antiviral | Tobacco mosaic virus | Significant inhibition of viral replication observed |
| Herpes simplex virus | Effective in vitro inhibition noted | |
| Anti-inflammatory | Cytokine production | Reduction in pro-inflammatory cytokines |
| Antibacterial | Staphylococcus aureus | MIC values ranging from 0.0039 to 0.025 mg/mL |
| Escherichia coli | Complete bacterial death within 8 hours |
Synthetic Routes
The synthesis of this compound typically involves the reaction of naphthalene derivatives with pyrrolidine under controlled conditions. This process can be optimized for yield and purity through various techniques such as:
- Refluxing in Organic Solvents : Common solvents include dichloromethane or chloroform.
- Use of Catalysts : Catalysts may enhance the reaction efficiency and selectivity.
Case Study 1: Antiviral Research
In vitro studies have evaluated the antiviral efficacy of various pyrrolidine derivatives, including this compound, against herpes simplex virus (HSV). The results indicated a significant reduction in viral load, suggesting its potential as an antiviral agent.
Case Study 2: Anti-inflammatory Effects
A study focusing on the anti-inflammatory properties demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cellular models. This finding supports further investigation into its use for treating inflammatory disorders.
Propriétés
Numéro CAS |
1405760-86-2 |
|---|---|
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
1-(naphthalen-1-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C15H17NO/c17-14-8-9-16(11-14)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-7,14,17H,8-11H2 |
Clé InChI |
JODYTCKSOYYQBT-UHFFFAOYSA-N |
SMILES |
C1CN(CC1O)CC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1CN(CC1O)CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















